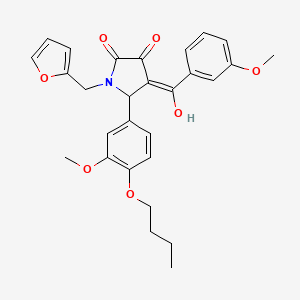
2,4-diethoxy-N-3-isoxazolylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-diethoxy-N-3-isoxazolylbenzamide, also known as A-438079, is a synthetic compound that belongs to the class of isoxazole derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of pain management and neurological disorders.
科学的研究の応用
2,4-diethoxy-N-3-isoxazolylbenzamide has been shown to have potential applications in scientific research, particularly in the field of pain management and neurological disorders. This compound has been extensively studied as an antagonist of the P2X7 receptor, which is involved in the regulation of pain and inflammation. Additionally, 2,4-diethoxy-N-3-isoxazolylbenzamide has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
作用機序
The mechanism of action of 2,4-diethoxy-N-3-isoxazolylbenzamide involves its binding to the P2X7 receptor, which is a ligand-gated ion channel that is involved in the regulation of pain and inflammation. By blocking the P2X7 receptor, 2,4-diethoxy-N-3-isoxazolylbenzamide can reduce pain and inflammation in various animal models. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
2,4-diethoxy-N-3-isoxazolylbenzamide has been shown to have several biochemical and physiological effects in animal models. This compound has been shown to reduce pain and inflammation in various animal models of inflammatory pain. Additionally, 2,4-diethoxy-N-3-isoxazolylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2,4-diethoxy-N-3-isoxazolylbenzamide in lab experiments is its high potency and specificity for the P2X7 receptor. This compound has been extensively studied in animal models and has been shown to be effective in reducing pain and inflammation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
将来の方向性
There are several future directions for research on 2,4-diethoxy-N-3-isoxazolylbenzamide. One potential direction is to study the effects of this compound on other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration of 2,4-diethoxy-N-3-isoxazolylbenzamide in animal models and humans. Finally, future research should focus on developing more water-soluble analogs of this compound to improve its efficacy and ease of administration in lab experiments.
Conclusion
In conclusion, 2,4-diethoxy-N-3-isoxazolylbenzamide is a promising compound for scientific research, particularly in the field of pain management and neurological disorders. This compound has been extensively studied for its potential applications as an antagonist of the P2X7 receptor and has shown to have several biochemical and physiological effects in animal models. While there are limitations to using this compound in lab experiments, further research is needed to determine its potential applications in the treatment of neurological disorders.
合成法
The synthesis of 2,4-diethoxy-N-3-isoxazolylbenzamide involves the reaction of 2,4-diethoxybenzoic acid with hydroxylamine hydrochloride and sodium acetate in acetic acid. The resulting product is then reacted with 2-chlorobenzoyl chloride in the presence of triethylamine to obtain the final compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research applications.
特性
IUPAC Name |
2,4-diethoxy-N-(1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-18-10-5-6-11(12(9-10)19-4-2)14(17)15-13-7-8-20-16-13/h5-9H,3-4H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPZBDUEARTTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=NOC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-diethoxy-N-(1,2-oxazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5495414.png)
![6-benzyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5495417.png)
![4-bromo-N'-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5495420.png)

![N-{2-[2-(3-chlorobenzoyl)hydrazono]propyl}acetamide](/img/structure/B5495442.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5495454.png)
![2-(4-chlorophenyl)-5-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5495460.png)
![N-[2-(methylthio)phenyl]-N'-propylurea](/img/structure/B5495464.png)

![6-methyl-4-[2-(trifluoromethyl)morpholin-4-yl]thieno[2,3-d]pyrimidine](/img/structure/B5495474.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5495484.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5495490.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-4-piperidinecarboxamide](/img/structure/B5495517.png)